chemical properties of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
chemical properties of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine
Executive Summary
1-(3-Pyrrol-1-yl-phenyl)-ethylamine represents a specialized bifunctional scaffold in medicinal chemistry, merging the electron-rich, aromatic properties of an N-aryl pyrrole with the chirality and basicity of a benzylic primary amine. This compound serves as a critical intermediate in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, particularly for serotonergic targets (e.g., 5-HT6). Its unique architecture presents a "push-pull" electronic system where the pyrrole acts as a weak electron donor to the phenyl ring, while the ethylamine side chain provides a handle for further functionalization or salt formation.
This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns of this molecule, designed to support researchers in optimizing its use as a building block in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule consists of a central benzene ring substituted at the meta position by a pyrrole ring (attached via nitrogen) and at the ipso position by a 1-aminoethyl group.
| Property | Data | Notes |
| IUPAC Name | 1-[3-(1H-pyrrol-1-yl)phenyl]ethan-1-amine | Often referred to as |
| Molecular Formula | ||
| Molecular Weight | 186.26 g/mol | |
| CAS Number | Not widely listed | Research grade material; often synthesized in situ. |
| Chirality | Yes (1 Stereocenter) | Exists as (R) and (S) enantiomers.[1] |
| pKa (Amine) | ~9.6 (Predicted) | Typical for |
| pKa (Pyrrole) | ~ -3.8 (Conjugate acid) | The pyrrole nitrogen is non-basic due to aromaticity. |
| LogP | ~2.3 - 2.5 (Predicted) | Lipophilic core; solubility increases significantly at pH < 8. |
| H-Bond Donors | 2 | From the primary amine ( |
| H-Bond Acceptors | 1 | The amine nitrogen. Pyrrole N is a poor acceptor. |
Structural Analysis
The pyrrole ring is attached via the nitrogen atom (N-linked). Unlike C-linked pyrroles (e.g., tryptamine analogs), the N-linkage prevents the pyrrole nitrogen from acting as a hydrogen bond donor. The lone pair is fully delocalized into the pyrrole ring system to maintain aromaticity (Hückel's 4n+2 rule), rendering the ring electron-rich and susceptible to electrophilic attack, but the nitrogen itself is non-basic.
The ethylamine moiety is a standard primary aliphatic amine attached to a benzylic carbon. It dictates the compound's basicity and solubility in aqueous acids.
Synthetic Methodology
The synthesis of 1-(3-Pyrrol-1-yl-phenyl)-ethylamine typically follows a convergent linear pathway. The most robust method involves constructing the N-aryl pyrrole first, followed by the installation of the amine functionality.
Pathway Overview
-
Paal-Knorr Pyrrole Synthesis: Condensation of 3-aminoacetophenone with 2,5-dimethoxytetrahydrofuran.
-
Reductive Amination: Conversion of the acetyl group to a primary amine using ammonium salts and a hydride reducing agent.
Experimental Protocol
Step 1: Synthesis of 3-(1H-pyrrol-1-yl)acetophenone
-
Reagents: 3-Aminoacetophenone (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent/catalyst).
-
Procedure:
-
Dissolve 3-aminoacetophenone in glacial acetic acid under nitrogen atmosphere.
-
Add 2,5-dimethoxytetrahydrofuran dropwise.
-
Reflux the mixture at 100–110°C for 2–4 hours. The reaction is driven by the acid-catalyzed opening of the furan ring and subsequent double condensation with the aniline nitrogen.
-
Workup: Cool to room temperature. Pour into ice-water and neutralize with
or to pH 7–8. Extract with ethyl acetate. -
Purification: Silica gel chromatography (Hexanes/EtOAc) yields the ketone intermediate as a solid.
-
Step 2: Reductive Amination to Target Amine
-
Reagents: 3-(1H-pyrrol-1-yl)acetophenone (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (
, 1.5 eq), Methanol. -
Procedure:
-
Dissolve the ketone in dry methanol.
-
Add ammonium acetate and stir at room temperature for 30 minutes to form the imine/iminium species in situ.
-
Cool to 0°C and carefully add
in portions. -
Allow to warm to room temperature and stir for 12–24 hours.
-
Quench: Slowly add 1N HCl to decompose excess hydride (Caution: HCN gas evolution possible; use a fume hood and basic scrubber).
-
Isolation: Basify the aqueous layer to pH > 12 with NaOH pellets. Extract the free amine into dichloromethane (DCM).
-
Salt Formation: Treat the DCM layer with HCl in ether to precipitate the hydrochloride salt for stability.
-
Figure 1: Two-step synthetic pathway from commercially available 3-aminoacetophenone.
Chemical Reactivity & Stability[3]
Understanding the dual nature of this molecule is critical for successful downstream chemistry.
Pyrrole Ring Sensitivity
The N-phenylpyrrole moiety is acid-sensitive . While the phenyl ring stabilizes it slightly compared to alkyl pyrroles, exposure to strong mineral acids can initiate polymerization (polypyrrole formation) resulting in a black tar.
-
Precaution: During the workup of the amine, avoid prolonged exposure to concentrated acid. When forming the HCl salt, use anhydrous conditions (HCl in dioxane/ether) and isolate the solid immediately.
-
Oxidation: Pyrroles are susceptible to oxidation by air and light, leading to darkening over time. Store the compound under inert gas (Argon) at -20°C.
Amine Nucleophilicity
The primary amine is sterically unhindered enough to participate in standard nucleophilic substitutions and additions:
-
Amide Coupling: Reacts readily with activated carboxylic acids (EDC/NHS) to form amides.
-
Aldehyde Condensation: Forms stable imines or can be used in further reductive aminations to form secondary amines.
Electrophilic Aromatic Substitution
The pyrrole ring is significantly more electron-rich than the benzene ring. Electrophilic reagents (e.g., halogens, nitrating agents) will preferentially attack the pyrrole ring at the
-
Selectivity: If functionalizing the phenyl ring, the pyrrole must be protected or the conditions carefully tuned to avoid pyrrole decomposition.
Handling & Safety Protocols
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Likely toxic by ingestion/inhalation (analogous to phenethylamines). | Use full PPE (gloves, goggles, lab coat). Handle in a fume hood. |
| Skin Corrosion | Primary amines are corrosive/irritating. | Wash immediately with soap and water upon contact. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Store away from nitric acid, peroxides, and halogens. |
Storage:
-
Form: Hydrochloride salt is preferred for long-term storage due to higher stability.
-
Conditions: Hygroscopic.[2] Store in a desiccator at -20°C, protected from light.
References
-
Paal-Knorr Synthesis of N-Aryl Pyrroles
-
Banik, B. K., et al. "Microwave-assisted rapid synthesis of N-arylpyrroles." Tetrahedron Letters, vol. 41, no. 34, 2000, pp. 6551-6554. Link
- Trost, B. M., & Doherty, G. A. "An Asymmetric Synthesis of the Pyrroloisoquinoline Skeleton." Journal of the American Chemical Society, vol. 122, no. 16, 2000, pp. 3801-3810. (Discusses pyrrole stability).
-
-
Reductive Amination Methodologies
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
- Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002.
-
-
Physicochemical Properties of Pyrroles
- Jones, R. A., & Bean, G. P. The Chemistry of Pyrroles. Academic Press, 1977. (Classic text on pyrrole reactivity and pKa).
-
PubChem Compound Summary for 1-Phenylpyrrole (CID 12480). Link
